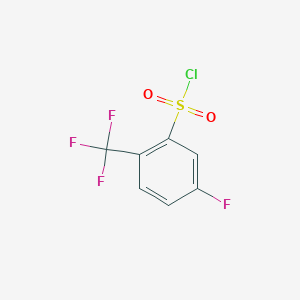

3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile

Übersicht

Beschreibung

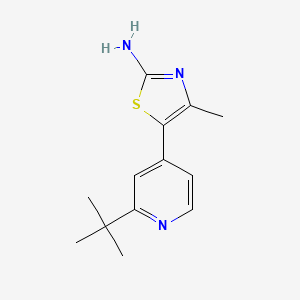

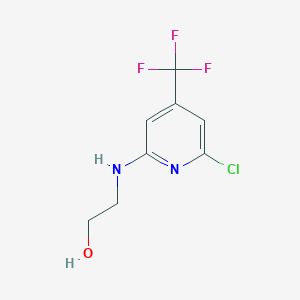

The compound “3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile” is an organic compound that contains an iodothiophene group and a nitrile group . Thiophenes are sulfur-containing, five-membered aromatic rings, and the iodo- prefix indicates the presence of an iodine atom. The nitrile group (-C≡N) is a functional group consisting of a carbon triple-bonded to a nitrogen .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile” would be influenced by its molecular structure. For instance, the presence of the nitrile group could influence its polarity, and the iodine atom could affect its reactivity .Wissenschaftliche Forschungsanwendungen

Organic Field-Effect Transistors (OFETs)

“3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile” can be utilized in the development of organic semiconductors for OFETs. These transistors are pivotal in the creation of flexible electronic devices. The compound’s structural properties may allow for enhanced charge carrier mobility and stability, making it a valuable material for high-performance OFETs .

Photovoltaic Cells

The compound’s potential for high electron affinity and good film-forming abilities could make it a candidate for use in organic photovoltaic cells. Its incorporation into the active layer of solar cells could improve power conversion efficiency by facilitating better light absorption and charge separation .

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, the compound could serve as a host material or a dopant in the emissive layer. Its molecular structure might be engineered to achieve desired emission colors and to enhance the efficiency and lifespan of OLEDs .

Sensing Applications

Due to its reactive nitrile group, “3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile” could be used in chemical sensors. It may interact with specific analytes, leading to detectable changes in electrical properties, which is useful for environmental monitoring and diagnostics .

Pharmaceutical Research

The iodine moiety present in the compound provides an opportunity for radio-labeling, which is essential in pharmaceutical research for tracking the distribution and metabolism of drugs within the body .

Material Chemistry

This compound could be a precursor for the synthesis of various polymers and co-polymers. Its ability to undergo polymerization reactions may lead to materials with novel properties for industrial applications .

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on “3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile” would depend on its potential applications. If it shows promise in areas like pharmaceuticals or materials science, further studies could focus on optimizing its synthesis, understanding its properties, and exploring its uses .

Eigenschaften

IUPAC Name |

3-(5-iodothiophen-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINZRXQHPFYYMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)I)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726359 | |

| Record name | 3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile | |

CAS RN |

887588-22-9 | |

| Record name | 3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol](/img/structure/B1398704.png)